Cas no 2166760-34-3 (2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid)

2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid
- 2166760-34-3
- 2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid
- EN300-1297169
-
- インチ: 1S/C11H17N3O2/c1-11(2,3)9-8(10(15)16)7-6-12-4-5-14(7)13-9/h12H,4-6H2,1-3H3,(H,15,16)
- InChIKey: PXFFXWUAOFTLIG-UHFFFAOYSA-N
- ほほえんだ: OC(C1=C2CNCCN2N=C1C(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 223.132076794g/mol
- どういたいしつりょう: 223.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- 疎水性パラメータ計算基準値(XlogP): -1.7
2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1297169-1.0g |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 1g |
$1029.0 | 2023-06-06 | ||
Enamine | EN300-1297169-0.05g |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 0.05g |
$864.0 | 2023-06-06 | ||
Enamine | EN300-1297169-0.5g |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 0.5g |
$987.0 | 2023-06-06 | ||
Enamine | EN300-1297169-500mg |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 500mg |
$987.0 | 2023-09-30 | ||
Enamine | EN300-1297169-5000mg |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 5000mg |
$2981.0 | 2023-09-30 | ||
Enamine | EN300-1297169-10.0g |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 10g |
$4421.0 | 2023-06-06 | ||
Enamine | EN300-1297169-0.25g |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 0.25g |
$946.0 | 2023-06-06 | ||
Enamine | EN300-1297169-2500mg |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 2500mg |
$2014.0 | 2023-09-30 | ||
Enamine | EN300-1297169-250mg |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 250mg |
$946.0 | 2023-09-30 | ||
Enamine | EN300-1297169-50mg |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 50mg |
$864.0 | 2023-09-30 |
2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acidに関する追加情報
Introduction to 2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-α]pyrazine-3-carboxylic acid (CAS No. 2166760-34-3)
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-α]pyrazine-3-carboxylic acid, identified by the CAS number 2166760-34-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazolo[1,5-α]pyrazine class, a scaffold that has been extensively studied for its role in drug discovery and development. The presence of a tert-butyl substituent at the 2-position and a carboxylic acid functional group at the 3-position introduces specific electronic and steric characteristics that influence its reactivity and interaction with biological targets.
The molecular structure of 2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-α]pyrazine-3-carboxylic acid consists of two fused pyrazole rings, a configuration that is known to exhibit a wide range of pharmacological effects. The tert-butyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross biological membranes, while the carboxylic acid moiety can participate in hydrogen bonding interactions, which are crucial for binding to biological receptors. These features make it an attractive candidate for further investigation in medicinal chemistry.
In recent years, there has been a growing interest in pyrazolo[1,5-α]pyrazine derivatives due to their reported bioactivities. Studies have demonstrated that compounds within this class can exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance, certain derivatives have shown promise in inhibiting kinases and other enzymes involved in cancer cell proliferation. The specific substitution pattern in 2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-α]pyrazine-3-carboxylic acid may confer unique pharmacological profiles that distinguish it from other members of this chemical family.
Recent research has focused on modulating the electronic properties of heterocyclic compounds to enhance their biological activity. The tert-butyl group in this molecule acts as an electron-donating alkyl group, which can influence the reactivity of adjacent functional groups. This feature is particularly relevant in designing molecules that interact with metal ions or require specific redox environments. Additionally, the carboxylic acid group can be further functionalized to introduce additional biological functionalities or to improve solubility and metabolic stability.
The synthesis of 2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-α]pyrazine-3-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic structures like this one. Techniques such as transition metal-catalyzed coupling reactions have been particularly useful in constructing the fused ring system.
The potential applications of 2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-α]pyrazine-3-carboxylic acid extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable intermediate for developing new materials with specialized properties. For example, derivatives of this compound could be explored as ligands for metal complexes used in catalysis or as building blocks for organic electronic materials. The ability to fine-tune its electronic and steric properties through structural modifications offers broad opportunities for innovation.
Evaluation of the pharmacokinetic properties of 2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-α]pyrazine-3-carboxylic acid is essential for determining its suitability as a drug candidate. Studies on related compounds suggest that optimizing solubility and metabolic stability can significantly enhance bioavailability. The presence of both hydrophobic (tert-butyl) and hydrophilic (carboxylic acid) regions may influence its distribution within biological systems. Further research is needed to fully characterize these properties and identify potential liabilities.
In conclusion,2-tert-butyl-4H,5H,6H,7 H - py raz ol o [ 1, 5 - α ] py ra z ine - 3 - car box y l ic ac id (CAS No. 2166760 - 34 - 3) represents a promising compound with diverse potential applications in pharmaceuticals and materials science。 Its unique structural features, including the tert-butyl substituent and carboxylic acid functional group, make it an interesting subject for further investigation。 Advances in synthetic chemistry and computational modeling are expected to facilitate more detailed studies on its bioactivity and pharmacokinetic behavior, paving the way for novel therapeutic agents or advanced materials based on this scaffold。
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